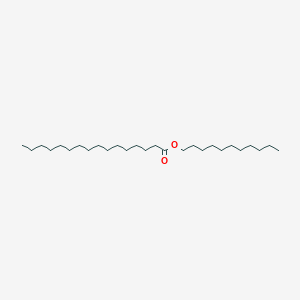
Undecyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecyl hexadecanoate is an aliphatic ester, specifically a fatty ester, that has been synthesized and studied for its various properties and applications. It is a colorless compound that forms crystals with a melting point of 82ºC . This compound is derived from natural sources and has been synthesized in laboratories for research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecyl hexadecanoate can be accomplished through the utilization of microwave energy. The process involves the esterification of undecanol with hexadecanoic acid. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for the efficient mixing of reactants and the application of microwave energy. This method ensures a consistent and high-yield production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Undecyl hexadecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Esterification and transesterification reactions are common, where the ester group is replaced by another ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid or base catalysts are often employed in esterification and transesterification reactions.
Major Products Formed
Oxidation: Hexadecanoic acid and undecanoic acid.
Reduction: Undecanol and hexadecanol.
Substitution: Various esters depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Undecyl hexadecanoate has been studied for its applications in various fields:
Chemistry: Used as a model compound in the study of esterification and transesterification reactions.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of undecyl hexadecanoate involves its interaction with biological membranes. As a fatty ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decyl 8-hydroxyheptadecanoate
- 2,3-dihydroxypropyl hexadecanoate
Comparison
Undecyl hexadecanoate is unique due to its specific ester linkage and chain length, which confer distinct physical and chemical properties. Compared to decyl 8-hydroxyheptadecanoate and 2,3-dihydroxypropyl hexadecanoate, this compound has a higher melting point and different solubility characteristics .
Eigenschaften
CAS-Nummer |
42232-28-0 |
|---|---|
Molekularformel |
C27H54O2 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
undecyl hexadecanoate |
InChI |
InChI=1S/C27H54O2/c1-3-5-7-9-11-13-14-15-16-17-19-21-23-25-27(28)29-26-24-22-20-18-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI-Schlüssel |
NCSMRDAYUUPTTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


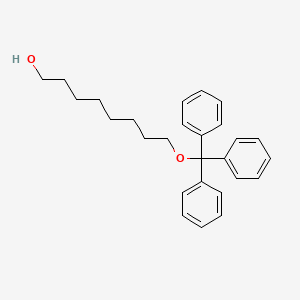
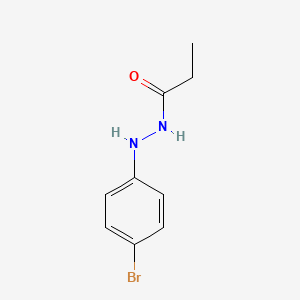
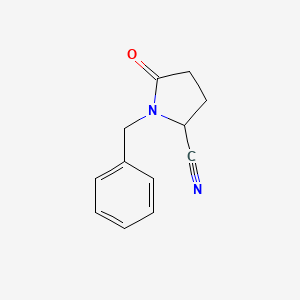
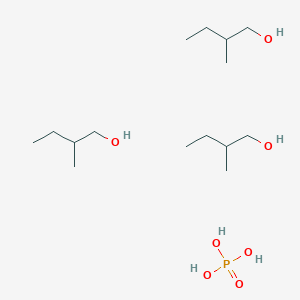

![Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate](/img/structure/B14672476.png)
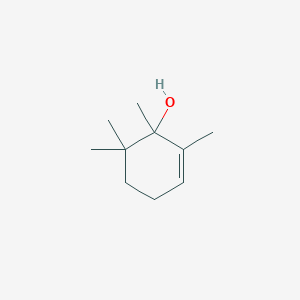
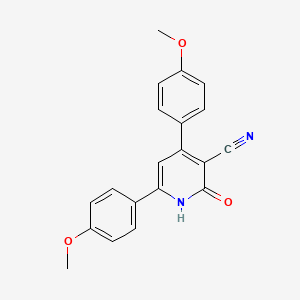
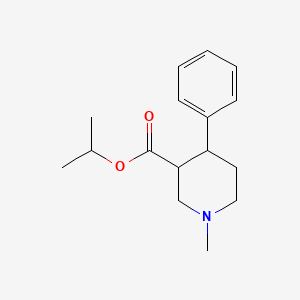
![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)
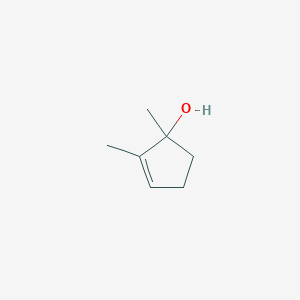

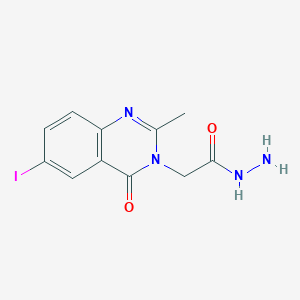
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
